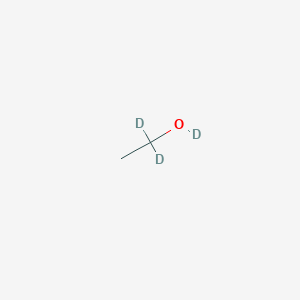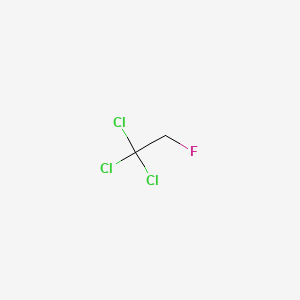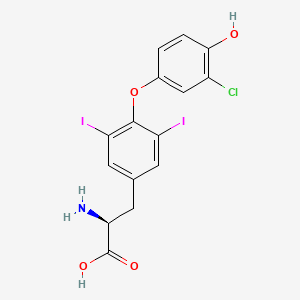
Lifitegrast impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lifitegrast impurity D is a chemical compound associated with the pharmaceutical drug Lifitegrast, which is used to treat dry eye disease. Lifitegrast is a lymphocyte function-associated antigen-1 antagonist that inhibits the interaction between lymphocyte function-associated antigen-1 and intercellular adhesion molecule-1, thereby reducing inflammation in the eye .
Preparation Methods
The preparation of Lifitegrast impurity D involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography to separate and identify impurities in the bulk drug. The synthetic route typically involves the use of methanol, acetonitrile, and perchloric acid as reagents . Industrial production methods focus on maintaining high purity and yield, often employing advanced chromatographic techniques to ensure the separation of this compound from other related compounds .
Chemical Reactions Analysis
Lifitegrast impurity D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, acetonitrile, and perchloric acid . Major products formed from these reactions include degradation products such as (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid and benzofuran-6-carboxylic acid .
Scientific Research Applications
Lifitegrast impurity D has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the stability and degradation pathways of Lifitegrast . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Lifitegrast, as well as its potential side effects . Industrial applications include its use in quality control and assurance processes to ensure the purity and efficacy of Lifitegrast formulations .
Mechanism of Action
The mechanism of action of Lifitegrast impurity D is closely related to that of Lifitegrast. Lifitegrast binds to the integrin lymphocyte function-associated antigen-1, a cell surface protein found on leukocytes, and blocks the interaction of lymphocyte function-associated antigen-1 with its cognate ligand intercellular adhesion molecule-1 . This interaction is crucial in the inflammatory cycle associated with dry eye disease, and by inhibiting it, Lifitegrast reduces inflammation and alleviates symptoms .
Comparison with Similar Compounds
Lifitegrast impurity D can be compared with other similar compounds such as Lifitegrast impurity A, Lifitegrast impurity B, and Lifitegrast impurity C. These impurities share similar chemical structures but differ in their specific functional groups and degradation pathways . This compound is unique in its specific degradation products and the conditions under which it forms .
Properties
Molecular Formula |
C29H26N2O7S |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(2S)-2-[[2-(1-benzofuran-6-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C29H26N2O7S/c1-39(36,37)24-4-2-3-18(13-24)14-25(29(34)35)30-27(32)21-6-8-23-17-31(11-9-20(23)15-21)28(33)22-7-5-19-10-12-38-26(19)16-22/h2-8,10,12-13,15-16,25H,9,11,14,17H2,1H3,(H,30,32)(H,34,35)/t25-/m0/s1 |
InChI Key |
RBEOTLAQXSGZKQ-VWLOTQADSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=CC3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2 |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=CC3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide](/img/structure/B13423330.png)




![11-fluoro-7-methylbenzo[c]acridine](/img/structure/B13423360.png)


![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)





